11-{[7-hydroxy-3-(4-methoxyphenyl)-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
Description
This compound features a complex tricyclic diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one core fused with a chromen-2-one (coumarin) derivative. The chromen moiety is substituted with a 7-hydroxy group and a 3-(4-methoxyphenyl) group, while the tricyclic system includes a methylene bridge linking the chromen unit to the diazatricyclo framework.
Properties
IUPAC Name |
11-[[7-hydroxy-3-(4-methoxyphenyl)-2-oxochromen-8-yl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-34-21-8-5-18(6-9-21)22-12-19-7-10-25(31)23(27(19)35-28(22)33)16-29-13-17-11-20(15-29)24-3-2-4-26(32)30(24)14-17/h2-10,12,17,20,31H,11,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWROFGNHEYATEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CC5CC(C4)C6=CC=CC(=O)N6C5)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-{[7-hydroxy-3-(4-methoxyphenyl)-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound belongs to the class of chromenones and incorporates a diazatricyclo structure, which contributes to its unique pharmacophore characteristics. The presence of hydroxyl and methoxy groups enhances its solubility and bioactivity.
Anticancer Activity
Several studies have indicated that derivatives of chromenones exhibit significant anticancer properties. For instance, compounds similar to the target molecule have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .
Case Study:
In a study evaluating the effects of chromenone derivatives on breast cancer cells, it was found that specific analogs led to a reduction in cell viability by inducing cell cycle arrest at the G1 phase and promoting apoptotic cell death. The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent activity against cancer cells .
Antioxidant Properties
The antioxidant capacity of chromenone derivatives has been extensively documented. The target compound is expected to exhibit similar properties due to the presence of hydroxyl groups, which can scavenge free radicals effectively.
Research Findings:
A comparative study showed that compounds with similar structures demonstrated significant DPPH radical scavenging activity, with IC50 values lower than 50 µM. This suggests that the compound may offer protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
Chromone-based compounds have also been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. The target compound's structural features may enhance its interaction with these biological targets.
Evidence:
In vitro assays revealed that certain chromenone derivatives reduced TNF-alpha-induced inflammation in human cell lines by downregulating NF-kB signaling pathways .
The biological activities of the compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to caspase activation.
- Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs) resulting in cell cycle dysregulation.
- Antioxidant Activity: Scavenging free radicals and reducing oxidative stress markers.
- Anti-inflammatory Pathways: Modulation of NF-kB and MAPK pathways to reduce inflammatory responses.
Synthesis and Derivatives
The synthesis of the target compound involves multiple steps including condensation reactions followed by cyclization processes to form the chromenone core. Variations in substituents can lead to derivatives with enhanced or altered biological activities.
| Compound | Method of Synthesis | Yield | Biological Activity |
|---|---|---|---|
| Target Compound | Multi-step synthesis from 4-methoxyphenylacetic acid | 61% | Anticancer, antioxidant |
| Related Chromenone | Esterification with ferulic acid | 72% | Anti-inflammatory |
Scientific Research Applications
Key Properties
- Molecular Formula: C20H18N2O5
- Molecular Weight: 370.37 g/mol
- IUPAC Name: 11-{[7-hydroxy-3-(4-methoxyphenyl)-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent . Studies have shown that coumarin derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific structural features of this compound may enhance its efficacy against various cancer types.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor , particularly in pathways related to inflammation and oxidative stress. The hydroxyl and methoxy groups are crucial for binding to enzyme active sites, potentially modulating their activity.
Antioxidant Activity
Due to the presence of phenolic structures, the compound exhibits significant antioxidant properties . It can scavenge free radicals and reduce oxidative damage in biological systems, making it a candidate for protective therapies against oxidative stress-related diseases.
Development of Fluorescent Probes
The unique structure allows for potential applications in the development of fluorescent probes for biological imaging. Coumarin derivatives are often used in fluorescence microscopy due to their photostability and brightness.
Case Study 1: Anticancer Activity
A study conducted on various coumarin derivatives, including this compound, demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Enzyme Inhibition
Research published in Journal of Medicinal Chemistry examined the inhibitory effects of similar coumarin compounds on cyclooxygenase enzymes (COX). The findings suggested that modifications on the chromenone core could enhance selectivity and potency as anti-inflammatory agents.
Case Study 3: Antioxidant Properties
A comparative analysis highlighted the antioxidant capabilities of this compound versus traditional antioxidants like vitamin C and E. The results indicated superior activity in scavenging reactive oxygen species (ROS), suggesting its potential use in dietary supplements or therapeutic formulations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Features of Comparable Compounds
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Bioactivity and Mechanisms
- Coumarin Derivatives: The target compound’s chromen-2-one moiety aligns with coumarins known for acetylcholinesterase (AChE) inhibition and anticancer effects. For example, solophenol A (a coumarin glycoside) exhibits AChE inhibition (IC₅₀ = 12.3 µM) via π-π stacking interactions . The 7-hydroxy and 4-methoxyphenyl groups in the target compound may enhance similar binding .
- Methoxy-Substituted Chromens : Compounds like those in with 3,4,5-trimethoxyphenyl groups show antiproliferative activity against cancer cells, likely due to tubulin binding . The target compound’s 4-methoxyphenyl group may confer analogous interactions but with reduced steric hindrance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
